2-chloro-4-nitrobenzyl 2-thiophenecarboxylate
Overview
Description
2-chloro-4-nitrobenzyl 2-thiophenecarboxylate is an organic compound that features a benzyl group substituted with chlorine and nitro groups, and a thiophene ring attached to a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 2-chloro-4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitrobenzyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-thiophenecarboxylic acid and 2-chloro-4-nitrobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 2-chloro-4-aminobenzyl 2-thiophenecarboxylate.
Ester Hydrolysis: 2-thiophenecarboxylic acid and 2-chloro-4-nitrobenzyl alcohol.
Scientific Research Applications
2-chloro-4-nitrobenzyl 2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or a precursor in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzyl 2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and chlorine groups can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares the nitro and chlorine substituents but lacks the thiophene and carboxylate groups.
2-thiophenecarboxylic acid: Contains the thiophene and carboxylate groups but lacks the benzyl moiety with nitro and chlorine substituents.
Uniqueness
2-chloro-4-nitrobenzyl 2-thiophenecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-10-6-9(14(16)17)4-3-8(10)7-18-12(15)11-2-1-5-19-11/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGOCAQUNOTUQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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